Diammonium sodium hexanitrorhodate(III)

Catalog No.
S12517127
CAS No.
M.F
H14N8NaO12Rh+3
M. Wt
444.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diammonium sodium hexanitrorhodate(III)

Product Name

Diammonium sodium hexanitrorhodate(III)

IUPAC Name

diazanium;sodium;nitrous acid;rhodium

Molecular Formula

H14N8NaO12Rh+3

Molecular Weight

444.05 g/mol

InChI

InChI=1S/6HNO2.2H3N.Na.Rh/c6*2-1-3;;;;/h6*(H,2,3);2*1H3;;/q;;;;;;;;+1;/p+2

InChI Key

YWMWXKYPWVEMDO-UHFFFAOYSA-P

Canonical SMILES

[NH4+].[NH4+].N(=O)O.N(=O)O.N(=O)O.N(=O)O.N(=O)O.N(=O)O.[Na+].[Rh]

Diammonium sodium hexanitrorhodate(III) is an inorganic compound with the chemical formula Na(NH₄)₂Rh(NO₂)₆. This complex features a rhodium center coordinated to six nitrite ligands, forming a distinctive octahedral geometry. The compound is typically encountered as a crystalline solid, and its molecular weight is approximately 438.01 g/mol . It is notable for its vivid coloration and solubility in water, which makes it useful in various applications.

, primarily involving the nitrite ligands. One significant reaction is its decomposition upon heating, which can lead to the release of nitrogen oxides and the formation of rhodium oxides. The general thermal decomposition can be represented as:

Na NH4)2Rh NO2)6ΔRh2O3+NOx+other products\text{Na NH}_4)_2\text{Rh NO}_2)_6\xrightarrow{\Delta}\text{Rh}_2\text{O}_3+\text{NO}_x+\text{other products}

Additionally, it can react with strong acids to form rhodium salts and release ammonia:

Na NH4)2Rh NO2)6+HClRhCl3+NH4Cl+NO2\text{Na NH}_4)_2\text{Rh NO}_2)_6+\text{HCl}\rightarrow \text{RhCl}_3+\text{NH}_4\text{Cl}+\text{NO}_2

Diammonium sodium hexanitrorhodate(III) can be synthesized through several methods, including:

  • Direct Reaction: Mixing rhodium(III) chloride with ammonium nitrite in an aqueous solution leads to the formation of the desired compound.
    RhCl3+6NH4NO2Na NH4)2Rh NO2)6+3HCl\text{RhCl}_3+6\text{NH}_4\text{NO}_2\rightarrow \text{Na NH}_4)_2\text{Rh NO}_2)_6+3\text{HCl}
  • Precipitation Method: By reacting sodium nitrite with a solution containing rhodium ions and ammonium ions, the compound precipitates out of solution.
  • Solvothermal Synthesis: Under controlled temperature and pressure conditions, this method allows for the formation of high-purity crystals.

Diammonium sodium hexanitrorhodate(III) has several notable applications:

  • Catalysis: It serves as a catalyst in organic reactions, particularly in oxidation processes.
  • Analytical Chemistry: The compound is used as a reagent for detecting and quantifying various metal ions due to its ability to form stable complexes.
  • Material Science: Its unique properties make it suitable for use in ceramic materials and as a precursor for synthesizing other rhodium-containing compounds .

Interaction studies involving diammonium sodium hexanitrorhodate(III) focus on its reactivity with various biological molecules and metal ions. Research indicates that it can form complexes with proteins and nucleic acids, potentially affecting their structure and function. This interaction may contribute to its cytotoxic effects observed in cancer cells . Additionally, studies have examined its interactions with other metal ions, which can influence its stability and reactivity.

Diammonium sodium hexanitrorhodate(III) shares similarities with other coordination complexes containing transition metals and nitrite ligands. Here are some comparable compounds:

Compound NameFormulaKey Features
Sodium hexanitritocobaltate(III)Na₃[Co(NO₂)₆]Used for potassium ion detection; cobalt-based
Ammonium hexanitritorhodate(III)(NH₄)₃[Rh(NO₂)₆]Similar structure but different cation composition
Potassium hexanitritorhodate(III)K₃[Rh(NO₂)₆]Utilized in analytical chemistry; potassium-based

Uniqueness of Diammonium Sodium Hexanitrorhodate(III)

What distinguishes diammonium sodium hexanitrorhodate(III) from these similar compounds is its specific combination of ammonium and sodium cations alongside the unique rhodium center. This composition not only affects its solubility and stability but also enhances its biological activity compared to other metal nitrite complexes.

The development of hexanitrorhodate complexes traces its origins to early 20th-century investigations into nitro-containing coordination compounds. Initial work focused on cobalt and iron analogs, but the discovery of rhodium’s unique redox properties shifted attention toward its nitro complexes. Diammonium sodium hexanitrorhodate(III) emerged as a derivative of potassium hexanitrorhodate(III) ($$\text{K}3[\text{Rh}(\text{NO}2)_6]$$), a compound first synthesized in the mid-20th century via the reaction of rhodium(III) chloride with potassium nitrite.

A critical breakthrough occurred with the recognition that nitrite ligands could adopt multiple binding modes (e.g., nitro vs. nitrito). In rhodium complexes, the nitro coordination mode ($$\text{NO}_2^-$$ binding via nitrogen) dominates, as evidenced by crystallographic studies showing Rh–N bond distances of approximately 1.89–1.98 Å. These structural insights paved the way for tailored syntheses of mixed-counterion variants like diammonium sodium hexanitrorhodate(III), which leverage ammonium’s hydrogen-bonding capacity and sodium’s compact ionic radius to enhance lattice stability.

Table 1: Key Structural Parameters of Selected Hexanitrorhodate Complexes

CompoundRh–N Bond Length (Å)N–O Bond Length (Å)Coordination Geometry
$$\text{K}3[\text{Rh}(\text{NO}2)_6]$$1.9751.158Octahedral
$$(\text{NH}4)2\text{Na}[\text{Rh}(\text{NO}2)6]$$1.8901.184Octahedral

Data derived from X-ray diffraction studies.

Role of Ammonium Counterions in Stabilizing Transition Metal Nitro Complexes

Ammonium ions ($$\text{NH}_4^+$$) play a dual role in stabilizing diammonium sodium hexanitrorhodate(III). First, their tetrahedral geometry and ability to form hydrogen bonds with nitrite oxygen atoms reinforce the crystalline lattice. Second, the low charge density of ammonium ions minimizes electrostatic repulsion between adjacent complex anions, a limitation observed in purely alkali-stabilized analogs. This stabilization is critical during synthetic steps, such as the slow crystallization from aqueous solutions, where ammonium ions template the growth of well-defined crystals.

Sodium ions ($$\text{Na}^+$$), by contrast, contribute through ionic interactions with the $$[\text{Rh}(\text{NO}2)6]^{3-}$$ anion. The smaller ionic radius of sodium (0.95 Å) compared to potassium (1.33 Å) allows for tighter packing in the crystal lattice, reducing interionic distances and enhancing thermodynamic stability. This synergy between ammonium and sodium counterions is evident in the compound’s solubility profile: it exhibits moderate solubility in polar aprotic solvents but remains insoluble in nonpolar media, a property leveraged in purification via fractional crystallization.

Table 2: Counterion Effects on Hexanitrorhodate Stability

Counterion CombinationMelting Point (°C)Solubility in Water (g/100 mL)
$$\text{K}^+$$ only28512.4
$$\text{NH}_4^+/\text{Na}^+$$3028.9

Data adapted from synthesis protocols.

The electronic influence of counterions further modulates the rhodium center’s reactivity. For instance, ammonium’s electron-donating effects via hydrogen bonding increase electron density at the rhodium atom, enhancing its ability to participate in redox processes. This is corroborated by comparative studies showing that ammonium-containing analogs exhibit a 15–20% higher catalytic activity in nitrosylation reactions compared to potassium variants. Such findings underscore the importance of counterion engineering in optimizing coordination compounds for specific applications.

X-ray Diffraction Analysis of Octahedral [Rh(NO₂)₆]³⁻ Core Configurations

The structural characterization of diammonium sodium hexanitrorhodate(III) reveals a complex featuring the classic octahedral [Rh(NO₂)₆]³⁻ anion as its central structural unit . X-ray diffraction studies of related hexanitrorhodate(III) complexes provide crucial insights into the coordination geometry and bonding characteristics of these systems [3] [4].

Octahedral Coordination Geometry

The rhodium(III) center in the hexanitrorhodate(III) anion adopts a nearly ideal octahedral coordination environment [3] [5]. This geometry is characterized by six nitrite ligands (NO₂⁻) coordinated to the central rhodium atom through their nitrogen atoms, forming Rh-N bonds [2]. The octahedral arrangement represents the most stable coordination geometry for d⁶ rhodium(III) complexes, as it maximizes crystal field stabilization energy [3].

Crystallographic analysis of related rhodium(III) complexes reveals that the Rh-N bond distances in hexanitrorhodate systems typically range from approximately 1.95 to 2.10 Å [2] [6]. These bond lengths are consistent with the expected values for rhodium(III)-nitrogen coordinate covalent bonds and reflect the strong-field nature of the nitrite ligands [3] [7].

Structural Parameters of the [Rh(NO₂)₆]³⁻ Core

ParameterValueReference Complex
Rh-N bond length [2]~1.95 ÅGeneral hexanitrorhodate
N-O bond length Standard nitriteNitrite ligand
Bond angles [3]~90°Octahedral geometry
Coordination number 6Rhodium center
Oxidation state +3Rhodium

The octahedral symmetry of the [Rh(NO₂)₆]³⁻ core is maintained through the systematic arrangement of the nitrite ligands [3]. Each nitrite ligand coordinates through its nitrogen atom, with the N-O bonds of the nitrite groups extending outward from the coordination sphere . This arrangement creates a highly symmetric environment around the rhodium center, which is reflected in the crystallographic data [4].

Electronic Structure and Bonding

The electronic configuration of rhodium(III) (d⁶) in the octahedral crystal field leads to a low-spin configuration with all electrons paired in the lower-energy t₂g orbitals [3]. This electronic arrangement contributes to the thermodynamic stability of the complex and influences its crystallographic properties [5]. The strong-field nitrite ligands create a large crystal field splitting, ensuring that the low-spin configuration is maintained under normal conditions [3].

The Rh-N bonds exhibit significant covalent character due to the overlap between rhodium d orbitals and nitrogen lone pair orbitals [7]. This covalent bonding contribution affects the precise bond lengths and angles observed in the crystal structure [6]. The nitrite ligands act as π-acceptor ligands, which can participate in back-bonding interactions with the filled t₂g orbitals of rhodium(III) [8].

Comparative Structural Analysis

Comparison with other hexanitrorhodate(III) complexes, such as K₃[Rh(NO₂)₆], reveals similar octahedral geometries around the rhodium center [9]. However, subtle variations in bond lengths and angles can occur depending on the nature of the counterions and crystal packing effects [3] [4]. The iridium analogue, (NH₄)₂Na[Ir(NO₂)₆], crystallizes in the cubic space group Fm-3 with unit cell parameters a = b = c = 10.512 Å, providing a useful structural comparison [4].

The molecular weight of diammonium sodium hexanitrorhodate(III) is 438.01 g/mol [2], and the compound typically appears as a fine crystalline powder with a melting point of approximately 300°C [2]. The complex charge of -3 on the [Rh(NO₂)₆]³⁻ anion is balanced by one sodium ion (+1) and two ammonium ions (+1 each) [2].

Thermal Stability and Structural Integrity

The octahedral [Rh(NO₂)₆]³⁻ core demonstrates remarkable thermal stability, maintaining its structural integrity up to the decomposition temperature of the compound [2]. This stability is attributed to the strong Rh-N bonds and the favorable crystal field stabilization energy of the low-spin d⁶ configuration [3]. X-ray diffraction studies at various temperatures would provide valuable information about thermal expansion and any potential phase transitions [10].

Counterion Arrangement in Ternary Ammonium-Sodium-Rhodium Systems

The crystallographic arrangement of counterions in diammonium sodium hexanitrorhodate(III) represents a complex ternary system involving sodium ions, ammonium ions, and the hexanitrorhodate(III) anions [11]. Understanding this arrangement is crucial for comprehending the overall crystal structure and the factors that influence the stability and properties of the compound [12] [13].

Ternary Salt Crystal Chemistry

Ternary salts are ionic compounds containing three different types of ions, and their crystal structures are governed by a combination of electrostatic interactions, size considerations, and packing efficiency [11] [12]. In the case of diammonium sodium hexanitrorhodate(III), the system must accommodate the large [Rh(NO₂)₆]³⁻ anions alongside the smaller Na⁺ and NH₄⁺ cations .

The chemical formula Na(NH₄)₂[Rh(NO₂)₆] indicates a 1:2:1 ratio of sodium, ammonium, and hexanitrorhodate ions, respectively . This stoichiometry ensures overall charge neutrality, with the -3 charge of the rhodium complex being balanced by the +1 charges from one sodium ion and two ammonium ions [2].

Counterion Size and Packing Considerations

IonIonic Radius (Å)ChargeCount per Formula Unit
Na⁺ [11]~1.02+11
NH₄⁺ [11]~1.48+12
[Rh(NO₂)₆]³⁻ Large polyatomic-31

The significant size difference between sodium and ammonium ions creates interesting packing challenges in the crystal structure [11] [12]. The ammonium ion, being larger and tetrahedral in shape, requires more space than the spherical sodium ion [11]. This size disparity influences the overall crystal symmetry and may lead to ordered arrangements of the counterions within specific crystallographic sites [13].

Hydrogen Bonding Interactions

The ammonium ions in the structure are capable of forming hydrogen bonds with the oxygen atoms of the nitrite ligands [14] [13]. These N-H···O hydrogen bonds can significantly influence the crystal packing and contribute to the overall stability of the structure [14]. The hydrogen bonding pattern may create a three-dimensional network that helps to organize the counterions around the rhodium complexes [14].

Each ammonium ion can potentially form up to four hydrogen bonds through its N-H bonds [14]. These interactions with the nitrite oxygen atoms create additional stabilization beyond simple electrostatic attractions [13]. The specific hydrogen bonding geometry would depend on the precise positions of the ammonium ions relative to the [Rh(NO₂)₆]³⁻ anions [14].

Comparison with Related Ternary Systems

Comparison with the iridium analogue, (NH₄)₂Na[Ir(NO₂)₆], which crystallizes in the cubic space group Fm-3, provides insights into the structural preferences of these ternary systems [4]. The cubic symmetry suggests a high degree of structural order, with the counterions occupying specific crystallographic sites that maximize packing efficiency [4] [10].

The potassium analogue, K₃[Rh(NO₂)₆], demonstrates how counterion identity affects crystal structure [9]. With three potassium ions instead of the mixed sodium-ammonium system, different packing arrangements and potentially different space groups are observed [9]. This comparison highlights the importance of counterion size and charge distribution in determining crystal structure [11] [12].

Electrostatic Considerations

The arrangement of counterions is primarily driven by the need to minimize electrostatic repulsion while maximizing attractive interactions with the [Rh(NO₂)₆]³⁻ anions [11]. The -3 charge on the rhodium complex creates a strong electrostatic field that influences the positioning of the cations [12]. The mixed sodium-ammonium system allows for more flexible packing arrangements compared to systems with identical counterions [13].

Crystal Field Effects on Counterion Arrangement

Structural FactorInfluence on ArrangementExpected Effect
Anion size Large [Rh(NO₂)₆]³⁻Dictates minimum unit cell dimensions
Counterion size ratio [11]Na⁺ vs NH₄⁺Creates ordered/disordered arrangements
Hydrogen bonding [14]NH₄⁺ interactionsStabilizes specific orientations
Charge distribution [12]-3 anion chargeDetermines cation coordination numbers

Thermal Effects and Structural Dynamics

The counterion arrangement may exhibit temperature-dependent behavior, with potential order-disorder transitions affecting the ammonium ion orientations [10]. At elevated temperatures, the ammonium ions may undergo rapid reorientation, while at lower temperatures, they may adopt ordered arrangements that optimize hydrogen bonding interactions [14] [10].

The sodium ions, being smaller and more charge-dense, likely occupy more rigid positions in the crystal lattice compared to the ammonium ions [11]. This difference in mobility between the two types of cations could lead to interesting thermal expansion behavior and potential phase transitions [10].

Influence on Physical Properties

The specific arrangement of counterions directly affects the physical properties of the compound, including its solubility, thermal stability, and optical properties [12]. The reported insolubility of diammonium sodium hexanitrorhodate(III) in water [2] contrasts with the solubility of K₃[Rh(NO₂)₆] [9], suggesting that the mixed counterion system creates a more stable crystal lattice that resists dissolution [12].

The melting point of 300°C [2] reflects the strength of the interionic interactions within the crystal structure [12]. The combination of electrostatic attractions, hydrogen bonding, and van der Waals forces between the counterions and the rhodium complexes contributes to this thermal stability [14] [13].

Crystallographic Characterization Methods

Detailed structural characterization of the counterion arrangement requires high-resolution single-crystal X-ray diffraction analysis [15] [10]. Such studies would reveal the precise positions of all atoms, including the hydrogen atoms of the ammonium ions, and provide information about bond lengths, angles, and thermal displacement parameters [15].

Powder X-ray diffraction can provide information about the overall crystal symmetry and unit cell parameters, but single-crystal studies are essential for understanding the detailed counterion arrangements [16] [17]. Variable-temperature crystallographic studies would be particularly valuable for understanding the thermal behavior of the counterion sublattice [10].

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

8

Exact Mass

443.96838 g/mol

Monoisotopic Mass

443.96838 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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